9N-Trityl Guanine-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

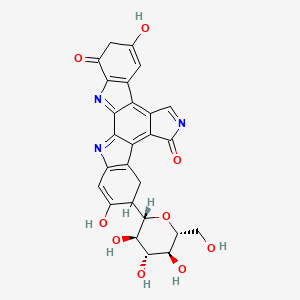

9N-Trityl Guanine-13C2,15N is a biochemical used for proteomics research . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular formula of this compound is C22[13C]2H19N4[15N]O . The molecular weight is 396.42 .Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in Ethyl Acetate .Aplicaciones Científicas De Investigación

NMR Studies of RNA Fragments

- 15N and 13C NMR Applications : Research by Zhang, Gaffney, and Jones (1998) utilized 15N and 13C NMR to study RNA fragments containing specifically labeled tandem GA pairs, providing insights into the stacking and hydrogen bonding contributions in RNA. This study highlights the diagnostic potential of 15N NMR for base−base pairing in RNA (Zhang, Gaffney, & Jones, 1998).

Inhibitors of Purine Nucleoside Phosphorylase

- Design of Inhibitors : Guida et al. (1994) investigated 9-(3,3-Dimethyl-5-phosphonopentyl)guanine as a potent inhibitor of purine nucleoside phosphorylase (PNP), demonstrating the importance of functional groups in binding to the phosphate site of PNP (Guida et al., 1994).

UV Resonance Raman Studies

- Vibrational Spectroscopy : Toyama et al. (1999) conducted UV resonance Raman studies on guanosine and its isotopically substituted analogs, including 2-13C, 2-15N, enhancing understanding of the vibrational modes in guanine ring and their sensitivity to hydrogen bonding and conformation (Toyama et al., 1999).

Redox Potential Modification

- Reducing Guanine Redox Potential : Research by Pakiari, Dehghanpisheh, and Haghighi (2015) focused on modifying the redox potential of guanine, an important aspect in electro-chemical DNA-based biosensors. They explored substituting various elements on guanine to achieve a reduction in redox potential (Pakiari, Dehghanpisheh, & Haghighi, 2015).

Mecanismo De Acción

Target of Action

9N-Trityl Guanine-13C2,15N is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

Biochemical Pathways

Stable isotope labeling, a technique often associated with this compound, allows researchers to study metabolic pathways in vivo in a safe manner . This suggests that the compound may be involved in various metabolic processes.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that the compound may be stable under various environmental conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 9N-Trityl Guanine-13C2,15N can be achieved through a multi-step process involving the protection of the guanine nitrogen and carbon atoms, followed by selective isotopic labeling and tritylation.", "Starting Materials": [ "13C2,15N-labeled guanine", "Trifluoroacetic acid", "Acetic anhydride", "Triethylamine", "Trityl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ { "Step 1": "Protection of the guanine nitrogen atom by reaction with trifluoroacetic acid and acetic anhydride in the presence of triethylamine to yield N-acetylated guanine." }, { "Step 2": "Selective isotopic labeling of the N-acetylated guanine by reaction with 13C2,15N-labeled sodium bicarbonate in the presence of hydrochloric acid and water to yield 9N-acetylated guanine-13C2,15N." }, { "Step 3": "Protection of the guanine carbon atoms by reaction with trityl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to yield 9N-Trityl Guanine-13C2,15N." }, { "Step 4": "Purification of the final product by recrystallization from methanol and chloroform." } ] } | |

Número CAS |

1329799-77-0 |

Fórmula molecular |

C24H19N5O |

Peso molecular |

396.428 |

Nombre IUPAC |

2-amino-9-trityl-3H-purin-6-one |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |

Clave InChI |

JPRZNDHSBUBJNH-DROVMUMNSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |

Sinónimos |

2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

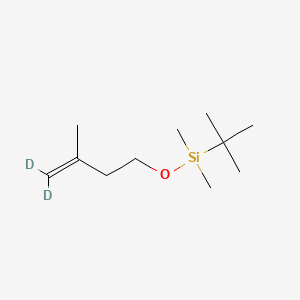

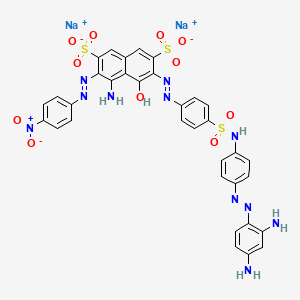

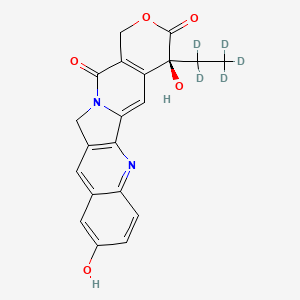

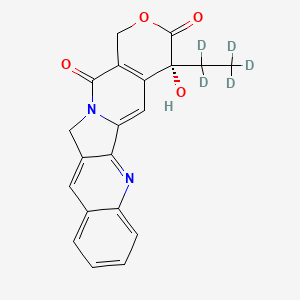

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)